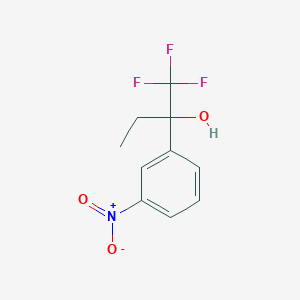

1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol

Description

The strategic incorporation of specific functional groups is a cornerstone of modern molecular design, enabling chemists to fine-tune the physicochemical and biological properties of organic compounds. Among the vast arsenal (B13267) of functional groups, those containing fluorine—particularly the trifluoromethyl group (–CF₃)—and nitro groups (–NO₂) have garnered significant attention. Alcohols that possess these functionalities are valuable intermediates in organic synthesis, offering pathways to complex molecules with unique characteristics. This article focuses on the specific chemical compound 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol, a molecule that embodies the convergence of these two influential classes of functional groups.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-2-9(15,10(11,12)13)7-4-3-5-8(6-7)14(16)17/h3-6,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAROGWFJFQXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)[N+](=O)[O-])(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 2 3 Nitrophenyl 2 Butanol

Dehydration and Elimination Reactions

The presence of a hydroxyl group on a tertiary carbon atom makes 1,1,1-trifluoro-2-(3-nitrophenyl)-2-butanol susceptible to dehydration reactions, leading to the formation of alkenes. This transformation is typically facilitated by the use of strong acids.

Formation of Olefinic Derivatives

Acid-catalyzed dehydration of this compound is expected to yield a mixture of olefinic isomers. The primary products would be the E and Z isomers of 1,1,1-trifluoro-2-(3-nitrophenyl)but-1-ene and 3-(1,1,1-trifluorobut-2-en-2-yl)nitrobenzene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product. researchgate.netprinceton.edu Therefore, the formation of 1,1,1-trifluoro-2-(3-nitrophenyl)but-1-ene is generally favored. The stereoselectivity (the ratio of E to Z isomers) will be influenced by the steric hindrance and the stability of the transition states leading to each isomer.

| Starting Material | Reagents | Major Products | Minor Products |

| This compound | H₂SO₄ or H₃PO₄, heat | (E/Z)-1,1,1-Trifluoro-2-(3-nitrophenyl)but-1-ene | 3-(1,1,1-Trifluorobut-2-en-2-yl)nitrobenzene |

Mechanistic Pathways for Water Elimination

The dehydration of this tertiary alcohol likely proceeds through an E1 (elimination, unimolecular) mechanism. researchgate.netcsbsju.edu The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). Departure of the water molecule results in the formation of a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate. The presence of the electron-withdrawing trifluoromethyl group at the adjacent carbon is expected to destabilize the carbocation, potentially slowing down the reaction compared to a non-fluorinated analogue.

Following the formation of the carbocation, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond and regenerating the acid catalyst. The formation of the more stable, more substituted alkene (Zaitsev's product) is generally the favored pathway. princeton.edu

Transformations of the Hydroxyl Group

The hydroxyl group of this compound can undergo a variety of transformations, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

Esterification of this compound can be achieved through reaction with a carboxylic acid or its derivative, typically under acidic conditions (Fischer-Speier esterification) or in the presence of a coupling agent. nih.govcsbsju.edu The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid. The steric hindrance around the tertiary alcohol may necessitate more forcing reaction conditions or the use of more reactive acylating agents like acid chlorides or anhydrides.

Etherification, the formation of an ether, is less common for tertiary alcohols under acidic conditions due to the competing and often favored elimination reaction. However, under specific conditions, such as the Williamson ether synthesis (which is not applicable here due to the tertiary nature of the alcohol), ethers can be formed.

| Reaction Type | Typical Reagents | Product |

| Esterification | Carboxylic Acid (e.g., Acetic Acid), Acid Catalyst (e.g., H₂SO₄) | 1,1,1-Trifluoro-2-(3-nitrophenyl)butan-2-yl acetate |

| Etherification | Not readily achieved due to competing elimination | - |

Oxidation Reactions and Derived Carbonyl Compounds

The oxidation of tertiary alcohols is generally not possible under standard conditions without breaking carbon-carbon bonds. This is because there is no hydrogen atom on the carbon bearing the hydroxyl group that can be removed during the oxidation process. researchgate.net Therefore, this compound is resistant to oxidation by common oxidizing agents such as chromates, permanganates, or Swern and Dess-Martin oxidations. Any reaction under harsh oxidative conditions would likely lead to the degradation of the molecule. The corresponding carbonyl compound, 1,1,1-trifluoro-2-(3-nitrophenyl)butan-2-one, would need to be synthesized through alternative routes.

Reactivity of the Nitro Group

The nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself undergo chemical transformations. bohrium.comrsc.org It deactivates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself.

The most common reaction of the aromatic nitro group is its reduction to an amino group. This transformation can be accomplished using a variety of reducing agents. Common methods include catalytic hydrogenation (using catalysts such as palladium on carbon, platinum oxide, or Raney nickel) or reduction with metals in acidic media (such as iron, tin, or zinc in the presence of hydrochloric acid). organic-chemistry.org The resulting product would be 3-(2-amino-1,1,1-trifluorobutan-2-yl)aniline, which contains two amino groups. The conditions for the reduction need to be carefully chosen to avoid side reactions involving other functional groups in the molecule.

| Reaction | Reagents | Product |

| Reduction | H₂, Pd/C or Fe/HCl | 3-(2-Amino-1,1,1-trifluorobutan-2-yl)aniline |

Reduction Reactions to Amino Derivatives

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. For this compound, this conversion to 2-(3-aminophenyl)-1,1,1-trifluoro-2-butanol is a key step for further functionalization, for instance, in the synthesis of pharmacologically relevant molecules. A variety of reducing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Commonly used methods for the reduction of nitroarenes include catalytic hydrogenation and chemical reduction. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas is a highly efficient method for this transformation. nih.gov The reaction is typically carried out in a solvent like ethanol or ethyl acetate at ambient or slightly elevated pressure and temperature. Given the presence of the trifluoromethyl and hydroxyl groups, which are generally stable under these conditions, catalytic hydrogenation is expected to selectively reduce the nitro group of this compound.

Chemical reductions offer an alternative to catalytic hydrogenation. Reagents like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or iron (Fe) powder in acetic acid or ammonium chloride solution are effective for the reduction of nitroarenes. These methods are often preferred in laboratory settings due to their operational simplicity. The choice of the specific chemical reducing agent and reaction conditions would need to be optimized to ensure high yield and purity of the resulting amino derivative.

A summary of potential reduction methods is presented in the table below.

| Reagent/Catalyst | Solvent(s) | Typical Conditions | Remarks |

| H₂, Pd/C | Ethanol, Methanol | Room temperature, 1-4 atm H₂ | High efficiency and clean conversion. |

| SnCl₂·2H₂O | Ethanol, Ethyl acetate | Reflux | Stoichiometric amounts of tin salts are produced as byproducts. |

| Fe, NH₄Cl | Ethanol/Water | Reflux | A classic and cost-effective method. |

| NaBH₄, NiCl₂ | Methanol | 0 °C to room temperature | Can be a milder alternative to other chemical reductions. nih.gov |

Palladium-Catalyzed Transformations of Nitroaromatics

The nitro group in nitroaromatic compounds has traditionally been viewed as a precursor to the amino group for subsequent transformations. However, recent advancements in catalysis have enabled the direct use of the nitro group as a leaving group in palladium-catalyzed cross-coupling reactions. nih.govacs.org This opens up new avenues for the derivatization of this compound, allowing for the formation of carbon-carbon and carbon-heteroatom bonds directly at the 3-position of the phenyl ring.

Several palladium-catalyzed cross-coupling reactions have been developed for nitroarenes, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. nih.govacs.org These reactions typically involve the oxidative addition of the C-NO₂ bond to a low-valent palladium complex.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound where the nitro group is replaced by the organic residue from the boronic acid. The choice of ligand for the palladium catalyst is crucial for the success of this transformation.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the nitroaromatic substrate with an amine in the presence of a palladium catalyst and a base. This would provide an alternative route to substituted aniline derivatives.

Heck Reaction: The Heck reaction would involve the palladium-catalyzed coupling of this compound with an alkene, leading to the formation of a substituted styrene derivative. mdpi.com

Sonogashira Coupling: This coupling reaction with a terminal alkyne would yield a 3-alkynylphenyl derivative of the starting alcohol. acs.org

The feasibility and efficiency of these palladium-catalyzed transformations on this compound would depend on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The presence of the tertiary alcohol and the trifluoromethyl group might influence the electronic and steric properties of the substrate, potentially affecting the catalytic cycle.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key structural motif in many pharmaceuticals and agrochemicals due to its unique electronic properties and metabolic stability. In this compound, the CF₃ group significantly influences the reactivity of the adjacent tertiary alcohol and the aromatic ring.

Defluorination and Related Reactions

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethyl group generally very stable and resistant to cleavage. Direct defluorination of a CF₃ group is a challenging transformation that typically requires harsh reaction conditions. However, under specific circumstances, defluorination or transformations of the CF₃ group can occur.

For trifluoromethylated alcohols, direct C-F bond cleavage is not a common reaction pathway under standard laboratory conditions. Reactions that proceed via radical intermediates or involve highly reactive reagents might lead to decomposition or fragmentation, but selective monofluorination or difluorination is unlikely.

Recent research has shown that the defluorination of trifluoromethyl groups on aromatic rings can be achieved under specific conditions, such as in the presence of strong reducing agents or under certain photochemical conditions. For instance, the hydrolysis of trifluoromethylphenols to hydroxybenzoic acids has been observed under aqueous conditions, proceeding via an E1cb mechanism. rsc.org However, the applicability of such mechanisms to the non-phenolic structure of this compound is not straightforward.

Influence on Adjacent Reaction Centers

The primary influence of the trifluoromethyl group on the reactivity of this compound is its strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences:

Increased Acidity of the Hydroxyl Group: The CF₃ group enhances the acidity of the tertiary alcohol's hydroxyl proton compared to a non-fluorinated analogue. This is due to the stabilization of the corresponding alkoxide anion by the electron-withdrawing CF₃ group.

Destabilization of Adjacent Carbocations: The CF₃ group strongly destabilizes any positive charge on the adjacent carbon atom. This makes reactions that proceed through a carbocation intermediate at the benzylic position, such as Sₙ1-type substitutions or acid-catalyzed eliminations, less favorable. The electron-withdrawing nature of the CF₃ group would significantly increase the activation energy for the formation of a tertiary benzylic carbocation. nih.gov

Activation of the Aromatic Ring towards Nucleophilic Aromatic Substitution: While the nitro group is the primary activating group for nucleophilic aromatic substitution (SₙAr) on the phenyl ring (directing to the ortho and para positions relative to the nitro group), the CF₃ group's electron-withdrawing nature further enhances the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles.

Acid-Catalyzed and Base-Catalyzed Transformations

The presence of a tertiary alcohol functionality in this compound suggests that it can undergo transformations under both acidic and basic conditions.

Computational and Theoretical Studies on 1,1,1 Trifluoro 2 3 Nitrophenyl 2 Butanol

Conformational Analysis and Energy Landscapes

The first step in a computational study of a flexible molecule is to identify its stable three-dimensional structures, or conformers, and to map their relative energies. This is crucial as the observed properties of the molecule are a population-weighted average of the properties of its individual conformers.

To explore the conformational landscape of 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol, a systematic scan of the potential energy surface (PES) would be performed by rotating the key single bonds. The primary rotations would be around the C-C bond connecting the butanol backbone to the phenyl ring and the C-C bond of the ethyl group.

Ab initio (from first principles) methods, such as Hartree-Fock (HF), and more commonly, Density Functional Theory (DFT) methods would be employed for these calculations. researchgate.net DFT methods, particularly those using hybrid functionals like B3LYP, are often chosen for their balance of accuracy and computational cost in studying organic molecules. ekb.eg A sufficiently large basis set, such as 6-311++G(d,p), would be used to accurately describe the electronic structure. ekb.eg

The process would involve:

Initial Conformer Generation: A large number of initial geometries would be generated by systematically rotating the key dihedral angles.

Geometry Optimization: Each of these initial structures would be optimized to find the nearest local minimum on the potential energy surface. This process adjusts all bond lengths, bond angles, and dihedral angles to minimize the molecule's energy.

Frequency Calculations: For each optimized structure, vibrational frequency calculations would be performed. The absence of imaginary frequencies confirms that the structure is a true minimum (a stable conformer). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of relative Gibbs free energies at a given temperature.

The results of these calculations would be a set of stable conformers and their relative energies. The conformer with the lowest energy is the global minimum. The stability of other conformers is typically reported as the energy difference relative to the global minimum.

Table 1: Hypothetical Relative Stabilities of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory

| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) |

| Conf-1 (Global Minimum) | 0.00 | 0.00 | C(ar)-C(ar)-C-O: ~60 |

| Conf-2 | 0.85 | 0.92 | C(ar)-C(ar)-C-O: ~180 |

| Conf-3 | 1.52 | 1.65 | C(ar)-C(ar)-C-O: ~-60 |

Note: The data in this table is illustrative and represents a plausible outcome for a conformational analysis. The key dihedral angle describes the orientation of the butanol backbone relative to the phenyl ring.

The hydroxyl (-OH) group in this compound can act as both a hydrogen bond donor (via the H atom) and an acceptor (via the O atom). The nitro group (-NO2) and the fluorine atoms of the trifluoromethyl group (-CF3) are also potential hydrogen bond acceptors.

Computational methods can be used to study both intramolecular and intermolecular hydrogen bonding. science.gov

Intramolecular Hydrogen Bonding: In certain conformations, the hydroxyl hydrogen might form a weak hydrogen bond with the oxygen atoms of the nitro group or one of the fluorine atoms. This would be identified by a short H---O or H---F distance and a specific bond critical point in a Quantum Theory of Atoms in Molecules (QTAIM) analysis. mdpi.com

Intermolecular Hydrogen Bonding: The most significant intermolecular interaction for this molecule would be the formation of hydrogen-bonded dimers or larger clusters. For instance, two molecules could form a strong hydrogen bond between the hydroxyl group of one molecule and the hydroxyl oxygen of another. Weaker hydrogen bonds involving the nitro group or fluorine atoms as acceptors are also possible. rsc.org

The strength of these interactions would be quantified by calculating the binding energy of the dimer, which is the energy difference between the dimer and the two isolated monomers, corrected for basis set superposition error (BSSE).

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule dictates its chemical reactivity. Computational methods provide insights into the electronic structure through the analysis of molecular orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO would likely be localized on the electron-rich phenyl ring and the oxygen atom of the hydroxyl group.

LUMO: The LUMO is the innermost empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity). The presence of the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups would significantly lower the energy of the LUMO and likely localize it over the nitrophenyl ring. ucsb.edu

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more polarizable and reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies for the Most Stable Conformer of this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Localized on the phenyl ring and hydroxyl oxygen |

| LUMO | -2.1 | Localized on the nitrophenyl ring |

| HOMO-LUMO Gap | 6.4 | Indicates moderate chemical stability |

Note: The energy values are hypothetical and represent typical values for a molecule with these functional groups.

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. proteopedia.orgresearchgate.net The MEP is plotted on the molecule's van der Waals surface and color-coded to show regions of different electrostatic potential.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative regions would be around the oxygen atoms of the nitro group and the hydroxyl group, as well as the fluorine atoms. mdpi.com

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. The most positive region would be around the hydrogen atom of the hydroxyl group. walisongo.ac.id The carbon atom of the phenyl ring attached to the nitro group would also exhibit a positive potential.

MEP maps are valuable for predicting how the molecule will interact with other molecules, such as reagents or biological receptors. walisongo.ac.id

Mechanistic Modeling of Reactions Involving this compound

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, and any intermediates and transition states.

For example, one could model the acid-catalyzed dehydration of this compound. The computational study would involve:

Locating Transition States: A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms can be used to locate transition state structures.

Verifying Transition States: A frequency calculation for the transition state structure should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating Activation Energies: The activation energy (Ea) is the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state connects the desired species.

By modeling different possible reaction pathways, one can predict the most likely mechanism and the major products of the reaction. nih.gov

Transition State Characterization

No computational studies detailing the transition state structures for reactions involving this compound were found. Such a characterization would typically involve locating and verifying one or more transition state geometries on the potential energy surface, which is crucial for understanding reaction mechanisms and kinetics.

Reaction Coordinate Analysis

Information regarding the intrinsic reaction coordinate (IRC) analysis for reactions involving this compound is not available. A reaction coordinate analysis would provide a detailed pathway connecting reactants, transition states, and products, offering insights into the energetic profile and the sequence of bond-forming and bond-breaking events.

Spectroscopic Parameter Prediction for Structural Assignment in Advanced Studies

Theoretical Vibrational Frequencies (IR/Raman)

There are no published theoretical calculations of the vibrational frequencies for this compound. Predicting infrared (IR) and Raman spectra through computational methods is a standard approach to aid in the experimental characterization and structural elucidation of novel compounds.

NMR Chemical Shift Calculations

No computational predictions of the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) for this compound have been reported in the literature. Theoretical NMR calculations are instrumental in assigning experimental spectra and confirming the chemical structure of a molecule.

To provide the requested detailed article, dedicated computational research on this compound would need to be performed and published.

Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Confirmation in Complex Scenarios

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol. Through the use of ¹H, ¹³C, and ¹⁹F NMR, a detailed picture of the atomic connectivity and chemical environment can be constructed.

In a hypothetical ¹H NMR spectrum, the ethyl group would present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), due to coupling with each other. The hydroxyl proton (OH) would likely appear as a broad singlet, and the aromatic protons of the 3-nitrophenyl group would exhibit a complex splitting pattern in the downfield region, characteristic of a substituted benzene (B151609) ring.

The ¹³C NMR spectrum would be expected to show distinct signals for each carbon atom in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The quaternary carbon bonded to the hydroxyl and trifluoromethyl groups would also be identifiable, as would the carbons of the ethyl group and the aromatic ring.

Given the presence of fluorine, ¹⁹F NMR spectroscopy would be a crucial technique. It is expected to show a singlet for the CF₃ group, as there are no adjacent fluorine atoms. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a tertiary alcohol.

Multi-Dimensional NMR Techniques for Complex Mixture Analysis

In scenarios where this compound is present in a complex mixture, one-dimensional NMR spectra can become crowded and difficult to interpret. Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for resolving overlapping signals and establishing definitive structural assignments.

NMR for Reaction Monitoring and Intermediate Detection

NMR spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time. For the synthesis of this compound, ¹H and ¹⁹F NMR can be used to track the disappearance of starting materials and the appearance of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Moreover, in certain reactions, unstable intermediates may be formed. Specialized NMR techniques, such as low-temperature NMR, can be employed to detect and characterize these transient species. This provides invaluable mechanistic insights into the reaction pathway leading to the formation of this compound.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| ¹H | 0.9 - 1.1 | Triplet | 7-8 | -CH₃ (ethyl) |

| ¹H | 1.9 - 2.1 | Quartet | 7-8 | -CH₂- (ethyl) |

| ¹H | 4.0 - 5.0 | Broad Singlet | - | -OH |

| ¹H | 7.6 - 8.4 | Multiplet | - | Aromatic-H |

| ¹³C | 8 - 12 | Singlet | - | -CH₃ (ethyl) |

| ¹³C | 30 - 35 | Singlet | - | -CH₂- (ethyl) |

| ¹³C | 75 - 80 | Quartet | 25-30 (¹JCF) | C-OH |

| ¹³C | 120 - 125 | Quartet | 280-290 (¹JCF) | -CF₃ |

| ¹³C | 122 - 148 | Multiple Signals | - | Aromatic-C |

| ¹⁹F | -75 to -85 | Singlet | - | -CF₃ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₁₀H₁₀F₃NO₃), HRMS would be used to determine its exact mass. This experimental value can then be compared to the calculated theoretical mass to confirm the elemental composition and rule out other potential structures with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Expected fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of an ethyl radical (•CH₂CH₃) or a trifluoromethyl radical (•CF₃). The loss of the ethyl group is a common fragmentation pathway for secondary and tertiary alcohols. libretexts.orglibretexts.orgyoutube.comwhitman.edu

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion is another characteristic fragmentation for alcohols. libretexts.orgwhitman.edu

Fragmentation of the nitrophenyl group: The nitro group can undergo fragmentation, leading to the loss of •NO or •NO₂. The aromatic ring itself can also fragment.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment Ion | Neutral Loss |

| 249 | [M]⁺• | - |

| 231 | [M - H₂O]⁺• | H₂O |

| 220 | [M - C₂H₅]⁺ | •C₂H₅ |

| 219 | [M - NO]⁺• | •NO |

| 203 | [M - NO₂]⁺• | •NO₂ |

| 180 | [M - CF₃]⁺ | •CF₃ |

| 77 | [C₆H₅]⁺ | C₄H₅F₃NO₃ |

Note: The relative intensities of these fragments would depend on the ionization method and collision energy.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol. Strong absorptions in the 1100-1300 cm⁻¹ region would be indicative of the C-F stretching vibrations of the trifluoromethyl group. The nitro group (NO₂) would exhibit two strong stretching vibrations, an asymmetric stretch around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would be observed in the 1400-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the symmetric stretching vibration of the nitro group would be expected to be strong. The aromatic ring vibrations would also be prominent in the Raman spectrum. The C-F stretching modes are also typically observable. ias.ac.in

By combining the information from both IR and Raman spectra, a comprehensive profile of the functional groups present in this compound can be obtained, further confirming its structure.

Table 3: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| Asymmetric NO₂ stretch | 1530 - 1550 | Strong | Medium |

| Aromatic C=C stretch | 1400 - 1600 | Medium to Strong | Strong |

| Symmetric NO₂ stretch | 1340 - 1360 | Strong | Strong |

| C-F stretch | 1100 - 1300 | Strong | Medium |

| C-O stretch | 1000 - 1200 | Medium | Weak |

Note: These are general ranges and the exact frequencies and intensities can be influenced by the molecular environment and intermolecular interactions.

Vibrational Analysis for Functional Group Identification in Reaction Products

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the key functional groups within the product molecule, this compound. The presence of the trifluoromethyl (-CF3), hydroxyl (-OH), and nitro (-NO2) groups, along with the aromatic ring, gives rise to a characteristic vibrational spectrum.

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the vibrational frequencies of adjacent bonds. The C-F stretching vibrations are typically observed in the 1100-1350 cm⁻¹ region and are characteristically strong and sharp. The hydroxyl group exhibits a broad O-H stretching band in the region of 3200-3600 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. The nitro group presents two distinct and strong stretching vibrations: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ range.

A hypothetical FTIR spectrum for this compound would display these characteristic peaks, confirming the successful synthesis and incorporation of all intended functional groups.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3450 (broad) | Medium-Strong |

| Aromatic C-H | C-H Stretch | 3080 | Medium |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1350 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1150-1280 (multiple bands) | Strong |

| Phenyl Ring | C=C Stretch | 1610, 1470 | Medium-Weak |

| C-O | C-O Stretch | 1050 | Medium |

Note: The exact positions of the peaks can vary based on the specific molecular environment and intermolecular interactions.

In-Situ IR Studies of Reaction Progress

In-situ infrared spectroscopy is a powerful tool for monitoring the progress of chemical reactions in real-time, providing valuable mechanistic insights. The synthesis of this compound can be hypothetically monitored by tracking the disappearance of reactant peaks and the appearance of product peaks.

A plausible synthetic route involves the reaction of 3-nitroacetophenone with a trifluoromethylating agent, followed by reduction, or the addition of an ethyl Grignard reagent to 1-(3-nitrophenyl)-2,2,2-trifluoroethan-1-one. For the latter, an in-situ IR study would monitor the carbonyl (C=O) stretching frequency of the starting ketone, typically around 1700 cm⁻¹. As the Grignard reaction proceeds, the intensity of this carbonyl peak would decrease, while a broad O-H stretching band around 3450 cm⁻¹, characteristic of the alcohol product, would emerge and increase in intensity.

By plotting the absorbance of these key peaks against time, reaction kinetics can be determined, including the reaction rate and the identification of any transient intermediates. This data is invaluable for optimizing reaction conditions and understanding the underlying reaction mechanism.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural confirmation and insights into intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction of Derivatives or Complexes

While obtaining a single crystal of this compound itself might be challenging, forming a derivative or a co-crystal can facilitate crystallographic analysis. For instance, esterification of the hydroxyl group could yield a crystalline derivative suitable for single crystal X-ray diffraction.

A hypothetical crystallographic study would confirm the molecular connectivity and stereochemistry. The data would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. The presence of the bulky trifluoromethyl group and the planar nitro-substituted phenyl ring would likely lead to a staggered conformation around the C1-C2 bond to minimize steric hindrance.

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Volume (ų) | 1285 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

| R-factor | 0.045 |

Note: These are representative values and would vary for an actual crystal structure.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The hydroxyl group is a potent hydrogen bond donor and can form hydrogen bonds with the oxygen atoms of the nitro group of an adjacent molecule, leading to the formation of chains or dimeric motifs. The highly electronegative fluorine atoms of the trifluoromethyl group can participate in weaker C-H···F-C hydrogen bonds. Furthermore, the aromatic rings can engage in π-π stacking interactions, although these might be influenced by the steric bulk of the substituents. The presence of both a highly polar nitro group and a fluorinated alkyl group can lead to complex packing arrangements driven by a combination of electrostatic and dispersion forces. uky.edursc.orgsoton.ac.uk Understanding these interactions is crucial for predicting and controlling the solid-state properties of the material.

Synthesis and Reactivity of Derivatives and Analogues of 1,1,1 Trifluoro 2 3 Nitrophenyl 2 Butanol

Modification of the Trifluoromethyl Group

The trifluoromethyl group is a critical pharmacophore that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov Modifications to this group in 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol can lead to analogues with altered properties.

Homologation and Chain Extension Reactions

Homologation reactions that extend the trifluoromethyl group to a longer perfluoroalkyl chain represent a synthetic challenge. One conceptual approach involves the homologation of precursor molecules using reagents like 2,2,2-trifluorodiazoethane (CF₃CHN₂). While direct homologation on the tertiary alcohol itself is not well-documented, related transformations on other classes of compounds, such as boronic acids, have been reported. scilit.com An asymmetric homologation of boronic acids using trifluorodiazoethane in the presence of a BINOL-derived catalyst has been shown to produce chiral trifluoromethyl-containing boronic acid derivatives in high yields and enantioselectivity. scilit.com This suggests that a strategy involving a precursor, such as a 3-nitrophenyl boronic acid derivative, could potentially be used to construct a longer perfluoroalkyl chain before the final steps to form the tertiary alcohol.

Another potential strategy for chain extension could involve the reaction of a suitable carbonyl precursor, such as 3'-nitroacetophenone, with a Grignard or organolithium reagent containing a longer perfluoroalkyl chain, for instance, the pentafluoroethyl Grignard reagent (C₂F₅MgBr).

Table 1: Conceptual Homologation and Chain Extension Strategies

| Strategy | Precursor | Reagent | Potential Product | Reference Concept |

|---|---|---|---|---|

| Asymmetric Homologation | 3-Nitrophenyl boronic acid | CF₃CHN₂ / Chiral Catalyst | Chiral α-trifluoromethyl benzylboronic ester | scilit.com |

| Perfluoroalkylation | 3'-Nitroacetophenone | C₂F₅MgBr or C₂F₅Li | 1,1,1,2,2-Pentafluoro-3-(3-nitrophenyl)-3-butanol | General Grignard Reaction |

Incorporation of Other Fluorinated Substituents

The synthesis of analogues with other fluorinated groups, such as pentafluoroethyl (-C₂F₅) or heptafluoropropyl (-C₃F₇), can be achieved by reacting a suitable ketone precursor with the corresponding perfluoroalkyl organometallic reagent. For example, the reaction of 1-(3-nitrophenyl)ethan-1-one with a pentafluoroethylating or heptafluoropropylating agent would yield the desired tertiary alcohols.

Furthermore, the introduction of other fluorine-containing substituents onto the aromatic ring is a viable strategy. For instance, the pentafluorosulfanyl (SF₅) group, which is more lipophilic and electron-withdrawing than the trifluoromethyl group, can be introduced. The synthesis of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been demonstrated through methods such as direct fluorination or fluorodenitration, providing a building block for further elaboration into the target tertiary alcohol. researchgate.net

Alteration of the Phenyl Ring Substitution Pattern

Isomeric Nitrophenyl Derivatives (e.g., ortho, para)

The synthesis of ortho- and para-nitrophenyl isomers of 1,1,1-trifluoro-2-phenyl-2-butanol would start from the corresponding ortho- and para-nitroacetophenones. The reactivity and properties of these isomers are expected to differ from the meta-isomer due to steric and electronic effects.

Ortho-isomer (1,1,1-Trifluoro-2-(2-nitrophenyl)-2-butanol): The proximity of the nitro and hydroxyl groups could lead to intramolecular hydrogen bonding. This can affect the compound's physical properties, such as boiling point and volatility, making it potentially more volatile than the para-isomer, a phenomenon observed in ortho- and para-nitrophenols. doubtnut.comquora.comyoutube.comyoutube.com Steric hindrance from the ortho-nitro group might also influence the reactivity of the hydroxyl group.

Para-isomer (1,1,1-Trifluoro-2-(4-nitrophenyl)-2-butanol): In the para-isomer, the nitro group is positioned further from the alcohol functionality, allowing for intermolecular interactions. The strong electron-withdrawing effect of the para-nitro group would be more pronounced through resonance, potentially influencing the acidity of the hydroxyl proton and the reactivity of the aromatic ring. The synthesis of chalcones with para-nitrophenyl groups, such as 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one, demonstrates the accessibility of such substitution patterns. nih.gov

Table 2: Comparison of Potential Properties of Nitrophenyl Isomers

| Isomer | Potential Dominant Interaction | Expected Volatility | Potential Reactivity Influence |

|---|---|---|---|

| Ortho | Intramolecular H-bonding | Higher | Steric hindrance at hydroxyl group |

| Meta | Inductive electron withdrawal | Intermediate | Moderate electronic effects |

| Para | Intermolecular H-bonding & Resonance | Lower | Strong electronic effects on ring and hydroxyl group |

Introduction of Additional Electrophilic or Nucleophilic Substituents

The introduction of additional substituents on the nitrophenyl ring can be guided by the principles of electrophilic and nucleophilic aromatic substitution. The existing nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. The 2-hydroxy-1,1,1-trifluoropropan-2-yl group is also expected to be deactivating due to the strong inductive effect of the trifluoromethyl group. researcher.life Therefore, introducing further electrophilic substituents would likely require harsh reaction conditions and would be directed to the positions meta to both existing groups.

Conversely, the presence of the electron-withdrawing nitro group makes the ring susceptible to nucleophilic aromatic substitution (SₙAr). A leaving group, such as a halogen, positioned ortho or para to the nitro group would be readily displaced by a nucleophile. For instance, in a molecule like 1-(2-fluoro-5-nitrophenyl)-2,2,2-trifluoroethan-1-one, the fluorine atom would be activated towards nucleophilic attack. The reactivity in SₙAr reactions often follows the order F > Cl > Br > I, as the rate-determining step is the nucleophilic attack. doubtnut.com

Derivatives with Modified Alcohol Functionality

The tertiary alcohol functionality of this compound is a prime site for derivatization to produce ethers and esters.

Ether Derivatives:

The synthesis of ethers from tertiary alcohols can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comnih.gov This involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. However, due to the steric hindrance of the tertiary center and the potential for elimination reactions with secondary or tertiary alkyl halides, this method is most effective with primary alkyl halides. libretexts.org

Alternatively, copper-catalyzed cross-coupling reactions of aryl halides with alcohols, known as the Ullmann condensation, can be employed to form aryl ethers. organic-chemistry.org More recent methods involve the use of diaryliodonium salts for the arylation of tertiary alcohols under metal-free conditions. organic-chemistry.org

Ester Derivatives:

Esterification of the tertiary alcohol can be accomplished through several methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. organic-chemistry.org However, the equilibrium nature of this reaction and the steric hindrance of the tertiary alcohol might necessitate forcing conditions or the use of a large excess of one reagent.

A more efficient method for esterifying sterically hindered alcohols is to use a more reactive acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. This approach avoids the generation of water and often proceeds under milder conditions. The synthesis of various esters, including those with fluorinated moieties, has been well-documented. nih.govpdx.edu

Table 3: Synthetic Routes for Alcohol Derivatization

| Derivative | Reaction Type | Reagents | Key Considerations |

|---|---|---|---|

| Alkyl Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (e.g., CH₃I) | Risk of elimination with hindered halides. libretexts.org |

| Aryl Ether | Ullmann Condensation | Aryl Halide, Copper Catalyst, Base | Formation of C-O bond to an aromatic ring. organic-chemistry.org |

| Ester | Acylation | Acyl Chloride or Anhydride, Pyridine | Effective for sterically hindered alcohols. |

| Ester | Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, may require harsh conditions. organic-chemistry.org |

Ether, Ester, and Amine Analogues

The synthesis of ether, ester, and amine analogues of this compound would theoretically involve the reaction of the hydroxyl group of the parent alcohol. Standard organic synthesis methodologies suggest that etherification could be achieved through Williamson ether synthesis, reacting the alcohol with an alkyl halide in the presence of a strong base. Esterification would typically proceed via reaction with an acyl chloride or a carboxylic acid anhydride. The formation of amine analogues would likely require a more complex multi-step synthesis, possibly involving activation of the hydroxyl group followed by nucleophilic substitution with an amine or a protected amine equivalent.

However, a review of available scientific literature does not provide specific examples or detailed research findings for the synthesis and reactivity of ether, ester, and amine analogues of this compound. General principles of organic chemistry suggest that the reactivity of these analogues would be influenced by the electron-withdrawing nature of the trifluoromethyl and nitrophenyl groups. For instance, esters derived from this alcohol would likely be susceptible to hydrolysis, and the reactivity of any corresponding amines would be modulated by the electronic effects of the substituent groups.

Without specific experimental data, a detailed discussion of reaction kinetics, yields, and spectroscopic characterization of these analogues remains speculative.

Dehydrated Products and Their Subsequent Transformations

The dehydration of alcohols is a common organic reaction that leads to the formation of alkenes. In the case of this compound, dehydration would be expected to yield 1,1,1-trifluoro-2-(3-nitrophenyl)but-1-ene or 1,1,1-trifluoro-2-(3-nitrophenyl)but-2-ene, depending on the reaction conditions and the regioselectivity of the elimination. This reaction is typically catalyzed by strong acids such as sulfuric acid or phosphoric acid and often requires heat. researchgate.netresearchgate.net

The resulting trifluoromethyl- and nitro-substituted alkene would be a highly activated system for various subsequent transformations. The electron-withdrawing nature of both the trifluoromethyl and nitrophenyl groups would render the double bond electron-deficient and thus susceptible to nucleophilic attack. Potential transformations could include Michael additions, epoxidations, and various cycloaddition reactions.

Despite the theoretical potential for these reactions, a comprehensive search of the chemical literature did not yield specific studies detailing the dehydration of this compound or the subsequent transformations of its dehydrated products. Therefore, no specific data on reaction conditions, product distribution, or yields can be provided at this time.

Stereoisomeric Analogues

Diastereomer Synthesis and Separation

The synthesis of diastereomers of this compound would involve introducing a second chiral center into the molecule. This could be achieved by reacting the racemic alcohol with a chiral acid to form diastereomeric esters. libretexts.org These diastereomers, having different physical properties, could then potentially be separated by techniques such as fractional crystallization or chromatography. libretexts.org

However, there are no specific literature reports on the synthesis and separation of diastereomers of this compound. The general principles of diastereomer formation are well-established, but their application to this specific compound has not been documented in available scientific sources.

Enantiomeric Pair Resolution and Characterization

The resolution of enantiomers of a racemic mixture is a crucial process in stereochemistry. For chiral alcohols like this compound, common methods for resolution include the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. libretexts.org Another approach is enzymatic kinetic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. nih.govnih.govmdpi.com

While these methods are standard practice in organic chemistry, no specific studies detailing the resolution of the enantiomeric pair of this compound have been found in the scientific literature. Characterization of the individual enantiomers would typically involve techniques such as polarimetry to measure the optical rotation, and chiral chromatography to determine the enantiomeric excess.

Applications in Organic Synthesis As a Building Block or Intermediate

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

The presence of a chiral center at the carbinol carbon suggests that 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol could theoretically serve as a precursor to chiral auxiliaries or ligands. Chiral auxiliaries are compounds temporarily incorporated into a synthetic scheme to control the stereochemical outcome of subsequent reactions.

Derivatization to Form Chiral Ligands for Metal Complexes

In principle, the hydroxyl group of this compound could be derivatized to create ligands for asymmetric catalysis. However, there are no specific examples in the surveyed literature of this compound being used for such a purpose. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that influences the stereoselectivity of a reaction.

Use in Enantioselective Transformations

Enantioselective transformations are crucial for the synthesis of single-enantiomer pharmaceuticals and fine chemicals. While fluorinated alcohols can be valuable in this context, no studies were identified that specifically employ this compound to induce enantioselectivity in reactions such as reductions, oxidations, or carbon-carbon bond-forming reactions.

Scaffold for Complex Molecule Construction

A scaffold in chemical synthesis is a core molecular framework upon which more complex structures are built. The combination of a trifluoromethylated stereocenter and an aromatic ring provides a basis for the construction of diverse and complex molecules.

Multi-Step Synthesis Pathways Utilizing the Compound

Multi-step synthesis is the standard approach for building complex organic molecules. A building block like this compound could be incorporated into such a pathway. For instance, the nitro group could be reduced to an amine, which could then undergo a variety of further reactions. The hydroxyl group could be used as a handle for other transformations. However, no published multi-step synthetic routes that utilize this specific compound as a starting material or intermediate were found.

Role in Cascade or Domino Reactions

Cascade or domino reactions involve multiple bond-forming events occurring in a single synthetic operation, which can rapidly increase molecular complexity. The functional groups present in this compound could potentially participate in such reaction sequences. For example, a reaction could be initiated at one functional group that then triggers a subsequent reaction at another site on the molecule. There is currently no literature to support the use of this compound in this capacity.

Precursor for Fluorinated Heterocycles

Fluorinated heterocycles are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. Trifluoromethylated building blocks are often used in the synthesis of these compounds. The functional groups of this compound could be manipulated to facilitate the formation of a heterocyclic ring. For example, reduction of the nitro group to an amine, followed by intramolecular cyclization involving the hydroxyl group or a derivative thereof, could lead to a nitrogen-containing heterocycle. Despite the plausibility of such transformations, no specific examples of its use as a precursor for fluorinated heterocycles have been reported in the available literature.

Cyclization Reactions Leading to Fluorinated Nitrogen-Containing Rings

The synthesis of α-trifluoromethylated nitrogen heterocycles is an area of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. While direct examples involving this compound are not extensively documented, the reactivity of related α-(trifluoromethyl)amines and alcohols suggests potential pathways for its use in constructing such heterocyclic systems. nih.gov

One plausible approach involves the conversion of the tertiary alcohol in this compound to a leaving group, followed by nucleophilic substitution with an amine to introduce a nitrogen atom. Subsequent intramolecular cyclization could then lead to the formation of a nitrogen-containing ring. The specific ring size and structure would depend on the nature of the amine and the reaction conditions employed.

Another potential route could involve the reduction of the nitro group to an amine. This newly formed amino group could then participate in an intramolecular cyclization with the trifluoromethylated alcohol moiety, possibly after its activation. This strategy would directly incorporate the nitrogen atom from the nitro group into the heterocyclic ring, offering an atom-economical approach to complex fluorinated nitrogen heterocycles. The synthesis of various α-trifluoromethylated nitrogen heterocycles has been achieved from α-(trifluoromethyl)homoallylamine through ring-closing metathesis, highlighting the utility of trifluoromethylated amines in forming cyclic structures. nih.govresearchgate.net

Table 1: Potential Fluorinated Nitrogen-Containing Rings via this compound

| Starting Material Modification | Potential Heterocyclic Product | Key Reaction Type |

|---|---|---|

| Alcohol activation and reaction with a diamine | Piperidine or Pyrrolidine derivatives | Nucleophilic substitution followed by cyclization |

Synthesis of Oxygen or Sulfur Heterocycles

The construction of oxygen and sulfur heterocycles is a cornerstone of synthetic organic chemistry, with broad applications in materials science and pharmaceuticals. The structural motifs present in this compound suggest its potential as a precursor for fluorinated versions of these important ring systems.

For the synthesis of oxygen-containing heterocycles, the tertiary alcohol of this compound can act as a key functional group. For instance, intramolecular etherification reactions, where the alcohol displaces a suitable leaving group within the same molecule, could lead to the formation of cyclic ethers. The specific conditions for such a reaction would depend on the length and nature of the tether containing the leaving group. The synthesis of trifluoromethylated tetrahydrofurans has been demonstrated through the oxy-trifluoromethylation of alkenes bearing a pendent alcohol moiety. nih.gov

In the realm of sulfur heterocycles, the trifluoromethylated alcohol could be transformed into a thiol, which could then undergo intramolecular cyclization to form various sulfur-containing rings. Alternatively, the alcohol could be used to direct the formation of a sulfur-containing ring through reactions with sulfur-based reagents. The synthesis of fluorinated and fluoroalkylated sulfur heterocycles via cycloaddition reactions is a well-established field, and while not a direct application of this specific alcohol, it underscores the importance of fluorinated building blocks in accessing novel S-heterocycles. nih.govorganic-chemistry.org

Table 2: Potential Oxygen and Sulfur Heterocycles from this compound

| Heterocycle Type | Synthetic Strategy | Relevant Precursor from Target Molecule |

|---|---|---|

| Tetrahydrofuran derivatives | Intramolecular Williamson ether synthesis | Halo-alcohol derivative |

| Thiolane derivatives | Intramolecular cyclization of a thiol | Thiol derivative |

Role in Advanced Materials Science Precursors (Non-Biological Focus)

The unique combination of a trifluoromethyl group and a nitrophenyl group in this compound makes it an intriguing candidate as a precursor for advanced materials. The strong electron-withdrawing nature of both the trifluoromethyl and nitro groups can significantly influence the electronic properties of any resulting materials.

Monomer for Polymer Synthesis

While the direct polymerization of this compound is unlikely, it can be chemically modified to produce monomers suitable for polymerization. For instance, the aromatic ring could be functionalized with a polymerizable group, such as a vinyl or styrenyl moiety. The resulting monomer would then carry the trifluoromethyl and nitro functionalities into the polymer chain.

The presence of the trifluoromethyl group in a polymer can enhance its thermal stability, chemical resistance, and modify its optical properties. nih.gov For example, the copolymerization of α-trifluoromethylstyrenes with styrenes has been investigated to produce fluorinated polymers with controlled properties. nih.gov The nitro group, being strongly electron-withdrawing, would also impact the electronic characteristics of the polymer, potentially leading to materials with interesting dielectric or non-linear optical properties.

Table 3: Potential Monomers Derived from this compound

| Monomer Type | Functionalization Strategy | Potential Polymer Properties |

|---|---|---|

| Styrenic Monomer | Introduction of a vinyl group on the phenyl ring | High thermal stability, modified refractive index |

Components in Optoelectronic Materials

The combination of an electron-withdrawing nitro group and a trifluoromethyl group on an aromatic system is a common motif in materials designed for optoelectronic applications. These groups can create significant dipole moments and influence the charge transport properties of the molecule.

This compound could serve as a precursor for the synthesis of more complex molecules for use in organic light-emitting diodes (OLEDs), photovoltaics, or nonlinear optical materials. The nitro group can be a precursor to an amino group, which is a common building block in many optoelectronic materials. The trifluoromethyl group can enhance the electron-accepting properties of the molecule and improve its stability. researchgate.net The synthesis of trifluoromethyl-substituted pyrazole derivatives for photovoltaic and electroluminescent applications highlights the utility of the CF3 group in this field. researchgate.net

Table 4: Potential Optoelectronic Applications of Derivatives

| Application Area | Key Molecular Feature | Role of CF3 and NO2 Groups |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material | Enhance electron injection and transport |

| Nonlinear Optics (NLO) | High molecular hyperpolarizability | Create a large molecular dipole moment |

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

Future synthetic efforts will likely concentrate on improving the environmental footprint and efficiency of producing 1,1,1-Trifluoro-2-(3-nitrophenyl)-2-butanol.

The application of green chemistry principles is paramount for developing sustainable chemical processes. yale.eduessentialchemicalindustry.orgmsu.edu For the synthesis of this compound, this involves a holistic rethinking of the traditional synthetic paradigm, which often relies on stoichiometric reagents and volatile organic solvents. Future research could focus on several key areas:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. yale.edu This could involve exploring catalytic additions of a trifluoromethyl group to 3-nitroacetophenone, minimizing the formation of byproducts.

Safer Solvents: Replacing conventional solvents like tetrahydrofuran (THF) or dichloromethane (DCM) with greener alternatives. Research into bio-based solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), could offer significant environmental benefits without compromising reaction efficiency. vapourtec.com

Catalysis: Shifting from stoichiometric reagents (e.g., organometallic reagents for trifluoromethylation) to catalytic methods. Catalytic approaches not only reduce waste but also often operate under milder and more energy-efficient conditions. essentialchemicalindustry.org

| Parameter | Traditional Approach | Potential Green Chemistry Approach |

|---|---|---|

| Trifluoromethyl Source | Stoichiometric Ruppert-Prakash reagent (TMSCF₃) | Catalytic use of Fluoroform (CF₃H) or Sodium Trifluoromethanesulfinate (CF₃SO₂Na) |

| Solvent | Dichloromethane, Tetrahydrofuran | 2-Methyltetrahydrofuran, Cyclopentyl methyl ether, or bio-based solvents |

| Energy Input | Often requires low temperatures (-78 °C) | Aim for ambient temperature and pressure |

| Waste Generation | High E-Factor (mass of waste / mass of product) | Low E-Factor, high atom economy |

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. durham.ac.uktib.eu The synthesis of this compound is an ideal candidate for transition to a continuous flow process.

Key research opportunities include:

Gas-Liquid Reactions: Utilizing gaseous reagents like fluoroform (CF₃H), a potent greenhouse gas, in a contained and efficient manner. Flow reactors excel at handling gas-liquid reactions due to their high surface-area-to-volume ratio, ensuring efficient mixing and reaction. researchgate.net

Process Intensification: Telescoping multiple reaction steps into a single, continuous sequence without isolating intermediates. This reduces solvent usage, minimizes manual handling, and shortens production times.

Safety Enhancement: Highly exothermic or hazardous reactions can be performed more safely in microreactors, where the small reaction volume mitigates the risk of thermal runaways. durham.ac.uk

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reactor volumes and superior heat dissipation reduce risks associated with exothermic reactions or hazardous reagents. |

| Improved Yield & Selectivity | Precise control over temperature, pressure, and residence time allows for fine-tuning of reaction conditions to maximize product formation. |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). |

| Automation | Flow systems can be fully automated, leading to higher reproducibility and reduced labor costs. researchgate.net |

Exploration of Unconventional Reactivity Patterns

Moving beyond traditional synthesis, emerging techniques can unlock novel chemical transformations and provide access to new derivatives of this compound.

Visible-light photoredox catalysis and electrochemistry have emerged as powerful tools for generating radical intermediates under exceptionally mild conditions. mdpi.comresearchgate.netprinceton.edu These methods could provide new routes to the target compound or enable its further functionalization.

Photoredox-Mediated Synthesis: A potential route could involve the single-electron reduction of 3-nitroacetophenone to form a ketyl radical, which then couples with a trifluoromethyl radical generated from a suitable precursor (e.g., CF₃I or CF₃SO₂Cl). researchgate.netorientjchem.org This approach avoids the use of harsh organometallic reagents and is often tolerant of a wide range of functional groups. researchgate.netdntb.gov.ua

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for oxidation or reduction. rsc.orgresearchgate.net An electrochemical approach could be designed for the trifluoromethylation of 3-nitroacetophenone, using electricity as a "green" reagent to drive the reaction. organic-chemistry.org This method provides precise control over the reaction's redox potential.

| Technique | Potential Catalysts/Mediators | Potential CF₃ Source | Key Advantage |

|---|---|---|---|

| Photoredox Catalysis | [Ru(bpy)₃]²⁺, [Ir(ppy)₃], Organic Dyes (Eosin Y) | Trifluoromethyl Iodide (CF₃I), Togni's Reagents, Sodium Triflinate (CF₃SO₂Na) | Mild conditions (visible light, room temp.), high functional group tolerance. |

| Electrochemistry | Sacrificial anodes (e.g., Zn, Mg), redox mediators | Trifluoroacetic Acid (TFA), Langlois' Reagent (CF₃SO₂Na) | Reagent-free redox control, high efficiency, avoids chemical oxidants/reductants. rsc.orgorganic-chemistry.org |

The reactivity of the tertiary alcohol group in this compound with main group elements (e.g., boron, silicon, phosphorus) is a largely unexplored area. The unique electronic properties conferred by the trifluoromethyl and nitrophenyl groups could lead to novel derivatives with interesting properties.

Future research could investigate:

Formation of Boronate Esters: Reaction of the hydroxyl group with boronic acids or their derivatives could yield stable boronate esters. These could serve as protecting groups or as intermediates in cross-coupling reactions.

Silylation: Conversion of the alcohol to a silyl ether could modify its solubility and reactivity, enabling subsequent transformations at other positions of the molecule.

Phosphorus Chemistry: The alcohol could be converted into phosphite or phosphate esters, which are common motifs in biochemistry and could be explored for biological applications. The high reactivity of fluorine, the most electronegative element, significantly influences the properties of adjacent functional groups, potentially leading to unique chemical behavior in these derivatives. libretexts.orgquora.combritannica.com

Advanced In-Situ Monitoring Techniques for Reaction Optimization

To optimize the novel synthetic routes described above, particularly in continuous flow systems, the use of Process Analytical Technology (PAT) is essential. researchgate.netrsc.org PAT involves the real-time, in-line monitoring of critical process parameters to ensure quality and efficiency. rsc.orgamericanpharmaceuticalreview.compharmasalmanac.com

For the synthesis of this compound, PAT could be implemented to:

Track Reaction Kinetics: In-line spectroscopic techniques can monitor the consumption of reactants and the formation of the product in real-time. americanpharmaceuticalreview.com

Ensure Process Stability: Continuous monitoring allows for the immediate detection of deviations from the desired steady state in a flow reactor, enabling rapid corrective action.

Optimize Conditions: Real-time data facilitates rapid optimization of parameters like temperature, pressure, and residence time, significantly accelerating process development compared to traditional offline analysis. asahilab.co.jpacs.org

| Technique | Parameter Monitored | Application |

|---|---|---|

| FlowIR (FT-IR) | Concentration of functional groups (C=O, O-H, NO₂) | Real-time tracking of reactant conversion and product formation. americanpharmaceuticalreview.com |

| FlowNMR | Specific chemical structures | Provides detailed structural information to identify intermediates and byproducts. asahilab.co.jp |

| Raman Spectroscopy | Molecular vibrations | Effective for monitoring reactions in aqueous or slurry-based systems. |

| Online HPLC/UPLC-MS | Component separation and identification | Provides quantitative data on yield and purity at the reactor outlet. rsc.org |

Theoretical Predictions Guiding Experimental Design

The synergy between computational chemistry and experimental synthesis is set to revolutionize the discovery and optimization of chemical reactions. By leveraging theoretical predictions, researchers can significantly reduce the number of experiments required, saving time and resources.

Data-driven approaches are also being applied to the rational design of catalysts with enhanced activity and selectivity. researchgate.netrsc.org By analyzing the structural and electronic features of a library of catalysts and correlating them with their performance in the synthesis of analogous compounds, it is possible to build predictive models. monash.eduresearchgate.net These models can then be used to identify the key molecular descriptors that govern catalytic efficacy. For the asymmetric synthesis of this compound, this approach could be used to design chiral catalysts that favor the formation of one enantiomer over the other. By focusing on the specific features of the this compound molecule, such as the steric and electronic properties of the nitrophenyl and trifluoromethyl groups, researchers can tailor catalysts for optimal performance.

Q & A

Q. Notes

- Citations reflect methodological rigor from peer-reviewed techniques (e.g., PubChem, EPA DSSTox).

- Advanced FAQs integrate interdisciplinary approaches (e.g., computational modeling, synchrotron techniques).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.